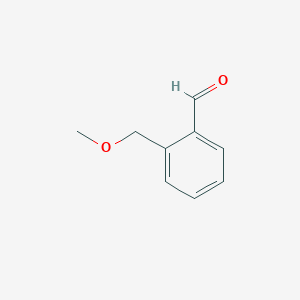

4-Fluoro-3-(methylsulfonyl)benzyl alcohol

Overview

Description

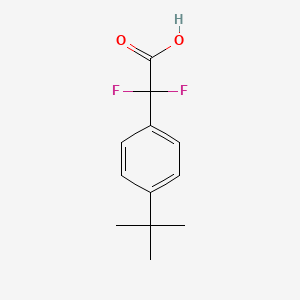

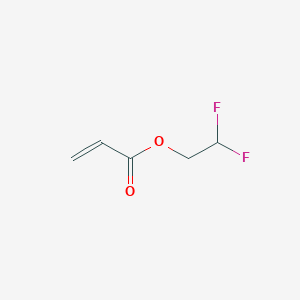

The compound "4-Fluoro-3-(methylsulfonyl)benzyl alcohol" is a fluorinated benzyl alcohol derivative with a methylsulfonyl group attached to the benzene ring. This structure suggests potential applications in various fields, including pharmaceuticals and materials science, due to the unique properties imparted by the fluorine and sulfone functionalities.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the protection of alcohol groups. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which is stable to oxidizing conditions and can be removed under specific conditions . Additionally, the synthesis of various substituted and thermally stable phenylsulfur trifluorides, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, has been reported, which shows high stability and utility as a deoxofluorinating agent . These methods could potentially be adapted for the synthesis of "4-Fluoro-3-(methylsulfonyl)benzyl alcohol."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of a fluorine atom, which can significantly influence the physical and chemical properties of the molecule. For example, in the structure of 3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the 4-fluorophenyl ring is almost perpendicular to the plane of the benzofuran, indicating strong intramolecular interactions and steric effects . Similarly, the molecular structure of "4-Fluoro-3-(methylsulfonyl)benzyl alcohol" would be expected to exhibit unique geometric and electronic characteristics due to the presence of the fluorine and sulfone groups.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by their unique reactivity. For instance, the fluorine atom can enhance the electrophilicity of adjacent carbon atoms, making them more reactive towards nucleophilic substitution reactions. The presence of a sulfone group can also influence the reactivity, as seen in the diverse fluorination capabilities of phenylsulfur trifluorides, which can convert different functional groups to fluorinated analogs with high yields and stereoselectivity . These reactions could be relevant to the chemical behavior of "4-Fluoro-3-(methylsulfonyl)benzyl alcohol."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been studied, showing a specific solubility order and temperature dependence . This data can provide insights into the solubility characteristics of "4-Fluoro-3-(methylsulfonyl)benzyl alcohol." Additionally, the presence of fluorine can affect the boiling point, density, and refractive index of the compound, which are important parameters in material and pharmaceutical applications.

Scientific Research Applications

Solubility Characteristics

The solubility of similar compounds like 1-fluoro-4-(methylsulfonyl)benzene has been studied in various organic solvents. These studies are crucial for understanding the solubility behavior of fluoro-methylsulfonyl compounds, which can be critical in various chemical processes and pharmaceutical formulations (Qian, Wang, & Chen, 2014).

Synthetic Applications

4-Fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives have been synthesized, showing the potential of fluoro-methylsulfonyl compounds in creating valuable chemical intermediates. These compounds are crucial in the development of various chemical entities (Perlow et al., 2007).

Photocatalytic Applications

The photodegradation of halosubstituted benzyl alcohols, including compounds similar to 4-Fluoro-3-(methylsulfonyl)benzyl alcohol, on semiconductive oxides has been explored. This research highlights the potential use of these compounds in environmental applications, such as photocatalytic degradation of pollutants (Wissiak, Šket, & Vrtacnik, 2000).

Fluorescent Labeling

Fluorogenic reagents, like 7-Phenylsulfonyl-4-(2,1,3-benzoxadiazolyl) Isocyanate, have been developed for labeling alcohols. These reagents are designed based on the fluorescence characteristics of benzofurazan compounds, indicating the role of fluorinated compounds in developing novel fluorescent labeling methods (Uchiyama et al., 1999).

Metabolic Studies

In a study involving the metabolism of a novel antidepressant, Lu AA21004, 4-fluoro-3-(methylsulfonyl)benzyl alcohol-like compounds were identified as metabolites. This indicates the relevance of such compounds in pharmacokinetics and drug metabolism studies (Hvenegaard et al., 2012).

properties

IUPAC Name |

(4-fluoro-3-methylsulfonylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRDDRJVAVOIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268613 | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(methylsulfonyl)benzyl alcohol | |

CAS RN |

1192347-87-7 | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192347-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)

![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)